Ipragliflozin
描述
Ipragliflozin is a pharmaceutical drug used for the treatment of type 2 diabetes . It was jointly developed by Astellas Pharma and Kotobuki Pharmaceutical, and approved in Japan on January 17, 2014 . It is a Sodium/glucose cotransporter 2 (SGLT2) inhibitor . These membrane proteins are on the cell surface and transfer glucose into the cells .
Synthesis Analysis
A concise and practical stereoselective synthesis of Ipragliflozin was presented starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide without catalyst via iodine–lithium–zinc exchange .
Molecular Structure Analysis
The molecular formula of Ipragliflozin is C21H21FO5S . Its average mass is 404.452 Da and its monoisotopic mass is 404.109375 Da .
Physical And Chemical Properties Analysis
Ipragliflozin has a molar mass of 404.45 g·mol −1 . More detailed physical and chemical properties are not available in the search results.
科研应用
体脂肪量减少
Ipragliflozin通过增强脂肪分解和脂肪酸氧化,显著减少体重和脂肪量,主要是通过促进脂肪分解和脂肪酸氧化。研究表明,使用Ipragliflozin治疗不仅降低体重,而且通过特异性减少内脏和皮下脂肪量,而不影响瘦体重或骨矿含量。这种脂肪量减少归因于药物促进脂肪酸而不是葡萄糖作为能源的使用,这可能有助于管理2型糖尿病患者的肥胖相关并发症 (Yokono et al., 2014)。
对肝脂肪变性和纤维化的预防作用
Ipragliflozin对肝脂肪变性和纤维化显示出预防作用,这些病症通常与非酒精性脂肪肝病(NAFLD)和非酒精性脂肪性肝炎(NASH)相关。在动物模型中,通过饮食诱导这些肝脏病变的实验中,Ipragliflozin治疗阻止了肝三酸甘油酯积累和纤维化,表明对NAFLD及其更严重形式NASH患者具有治疗潜力 (Hayashizaki-Someya et al., 2015)。
对糖尿病微血管并发症的影响
Ipragliflozin的效果延伸到糖尿病微血管并发症的管理。在涉及糖尿病动物模型的研究中,发现它能减缓视网膜病变、肾病和神经病变的进展。这种保护作用背后的机制与控制高血糖有关,从而减少氧化应激和炎症,这是这些并发症的促发因素 (Takakura et al., 2016)。
内脏脂肪减少和代谢参数改善
临床研究突显了Ipragliflozin显著减少内脏脂肪并改善2型糖尿病患者各种代谢参数的能力。这种内脏脂肪组织的减少,以及对血糖控制的改善,突显了Ipragliflozin在处理与糖尿病相关的代谢功能障碍方面的潜力。药物对身体组成的影响,特别是内脏脂肪的减少,可能有助于降低该患者群体心血管疾病的风险 (Yamamoto et al., 2016)。
药代动力学和药效学
了解Ipragliflozin的药代动力学和药效学对于其科学应用至关重要。研究表明,Ipragliflozin的效果与剂量相关,最大血浆浓度和尿糖排泄随剂量增加而增加。其机制涉及抑制肾近曲小管中的葡萄糖重吸收,突显了其在管理2型糖尿病的独特作用。数据支持其在各种人群中的使用,包括那些有中度肾脏或肝脏损伤的患者,在其药代动力学特性中没有显著变化 (Kadokura et al., 2014)。
性质
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWIQIYAXSLBA-RQXATKFSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701032738 | |
Record name | Ipragliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ipragliflozin | |
CAS RN |
761423-87-4 | |
Record name | Ipragliflozin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=761423-87-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipragliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipragliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11698 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipragliflozin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701032738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPRAGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。